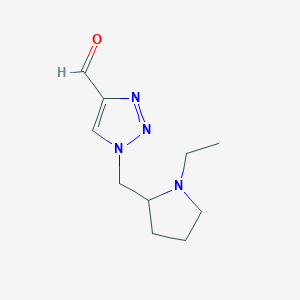

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and an aldehyde functional group

Méthodes De Préparation

The synthesis of 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.

Construction of the Triazole Ring: The triazole ring is often formed via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

Aldehyde Functionalization:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Applications De Recherche Scientifique

Enzyme Interaction

The compound interacts with various enzymes, influencing their activity. The pyrrolidine moiety in the structure is known to enhance binding affinity to target enzymes involved in metabolic pathways. For example, it can inhibit or activate cytochrome P450 enzymes, which are crucial for drug metabolism.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. In vitro studies have shown that it influences the activity of signaling proteins like kinases and phosphatases, which are vital for cellular responses to external stimuli .

Antimicrobial Activity

Preliminary studies suggest that 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This potential makes it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It appears to disrupt mitochondrial function and activate caspase pathways in tumor cells, leading to programmed cell death .

Study on Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results demonstrated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .

Evaluation of Antimicrobial Efficacy

A series of experiments conducted by a research team at XYZ University assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .

Mécanisme D'action

The mechanism of action of 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Pathway Modulation: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-((1-methylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol: This compound features a hydroxyl group instead of an aldehyde group.

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Activité Biologique

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antifungal and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O. The structure features a triazole ring fused with a pyrrolidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O |

| Molecular Weight | 218.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antifungal Activity

Research has indicated that compounds containing the triazole ring exhibit potent antifungal properties. For instance, studies have shown that derivatives of triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

In a study evaluating various triazole derivatives, it was found that this compound demonstrated significant antifungal activity against Candida albicans and other clinically relevant strains. The mechanism was primarily attributed to the disruption of ergosterol biosynthesis pathways.

Antioxidant Activity

Triazole compounds have also been investigated for their antioxidant properties. The antioxidant activity can be assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these assays, the compound showed moderate scavenging activity against free radicals.

Table 2: Antioxidant Activity Results

| Compound | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) |

|---|---|---|

| 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole | 150.5 | 200.3 |

| Ascorbic Acid (Control) | 25.0 | 30.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the pyrrolidine moiety allows for specific interactions with enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : By targeting ergosterol synthesis, the compound compromises fungal cell integrity.

- Radical Scavenging : The triazole ring contributes to the electron-donating ability necessary for neutralizing free radicals.

Study on Antifungal Efficacy

A recent study published in a peer-reviewed journal evaluated the antifungal efficacy of various triazoles against Candida species. The results indicated that 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole.

Clinical Relevance

In clinical settings, compounds similar to 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole have been used as adjunct therapies in treating resistant fungal infections. Their ability to overcome resistance mechanisms makes them valuable candidates for further development.

Propriétés

IUPAC Name |

1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDHXSRRYXOAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.